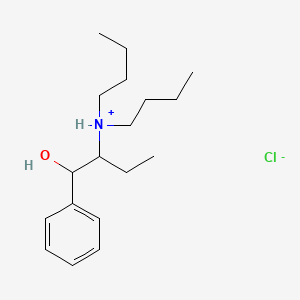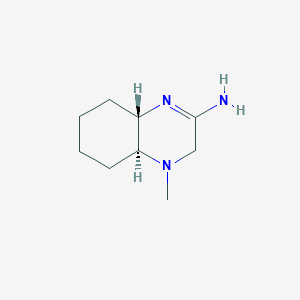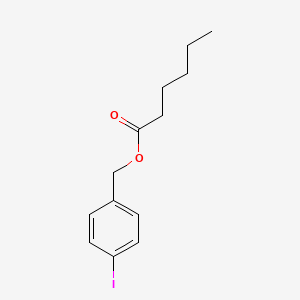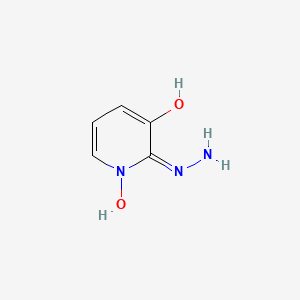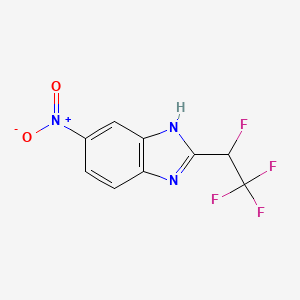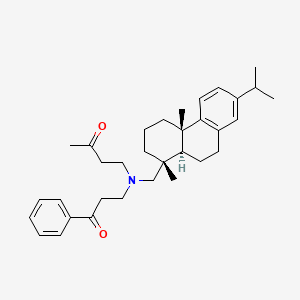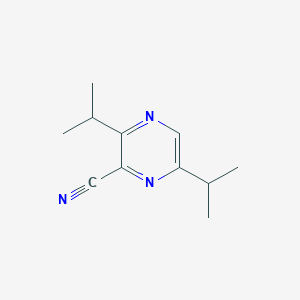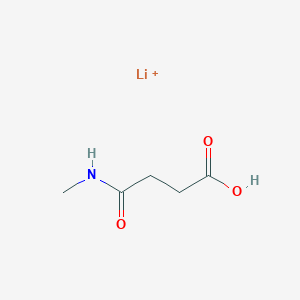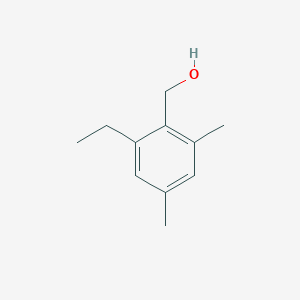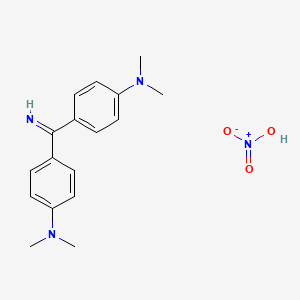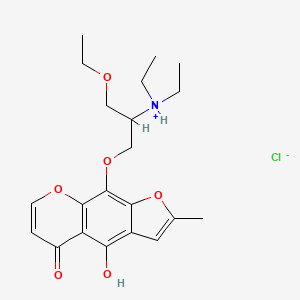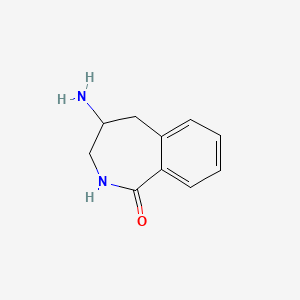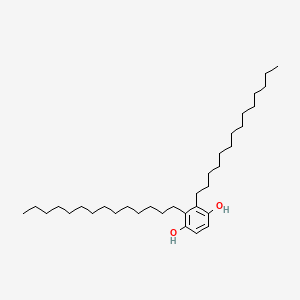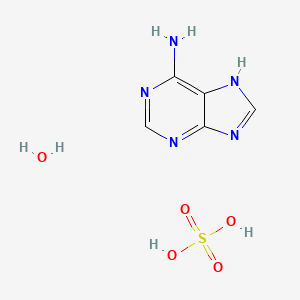
Adenine hydrosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine hydrosulfate is a heterocyclic organic compound with the molecular formula C5H9N5O5S. It is a sulfate derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is primarily used in research settings and is known for its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenine hydrosulfate is typically synthesized by reacting adenine with sulfuric acid. The reaction involves the formation of a sulfate ester, resulting in the production of this compound. The reaction conditions generally include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
While this compound is mainly used for research purposes, its industrial production involves similar synthetic routes as described above. The process is scaled up to produce larger quantities, with stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Adenine hydrosulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted adenine compounds.
Wissenschaftliche Forschungsanwendungen
Adenine hydrosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acids.
Biology: this compound plays a role in studies related to DNA and RNA synthesis, as well as cellular metabolism.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in understanding genetic disorders.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Adenine hydrosulfate exerts its effects by interacting with various molecular targets and pathways. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These derivatives are involved in numerous cellular processes, including energy transfer through adenosine triphosphate (ATP) and signal transduction via cyclic adenosine monophosphate (cAMP). The compound’s mechanism of action involves binding to specific enzymes and receptors, influencing cellular metabolism and genetic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine base that forms a component of DNA and RNA.
Adenosine: Adenine attached to ribose, involved in energy transfer and signal transduction.
Deoxyadenosine: Adenine attached to deoxyribose, a component of DNA.
Uniqueness
Adenine hydrosulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific biochemical and industrial applications where sulfate derivatives are required.
Eigenschaften
Molekularformel |
C5H9N5O5S |
|---|---|
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
7H-purin-6-amine;sulfuric acid;hydrate |
InChI |
InChI=1S/C5H5N5.H2O4S.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
URLGJSIIOWRMPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


